Cerium(3+) sebacate

Description

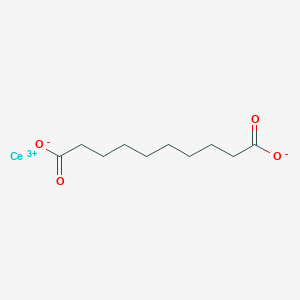

Cerium(3+) sebacate (CAS 25418-94-4) is a trivalent cerium salt of sebacic acid (decanedioic acid), with the general formula $ \text{Ce}(\text{C}{10}\text{H}{18}\text{O}4)3 $. Sebacic acid, a dicarboxylic acid, forms stable coordination complexes with metal ions, and this compound likely adopts a polymeric or oligomeric structure in the solid state due to the bridging nature of the sebacate ligand.

This compound may find applications in catalysis, materials science, or as a functional additive (e.g., plasticizer or lubricant component), similar to other cerium carboxylates like cerium octoate (used in polymer stabilization) . Its biological relevance is inferred from the anticoagulant properties of Ce³⁺ ions, which can substitute Ca²⁺ in biomolecules due to their similar ionic radii (~1.14 Å for Ce³⁺ vs. 1.00 Å for Ca²⁺) .

Properties

CAS No. |

25418-94-4 |

|---|---|

Molecular Formula |

C10H16CeO4+ |

Molecular Weight |

340.35 g/mol |

IUPAC Name |

cerium(3+);decanedioate |

InChI |

InChI=1S/C10H18O4.Ce/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+3/p-2 |

InChI Key |

ACDCXLHFQNVPSK-UHFFFAOYSA-L |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[Ce+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cerium(3+) sebacate can be synthesized through a reaction between cerium(III) chloride and sebacic acid. The reaction typically involves dissolving cerium(III) chloride in water and then adding sebacic acid under controlled pH conditions to precipitate the this compound. The precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where cerium(III) chloride and sebacic acid are mixed under controlled conditions. The reaction mixture is then subjected to filtration, washing, and drying processes to yield the final product. The purity and yield of the compound can be optimized by adjusting reaction parameters such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Cerium(3+) sebacate undergoes various chemical reactions, including:

Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions.

Reduction: Cerium(4+) can be reduced back to cerium(3+).

Substitution: The sebacate ligand can be substituted with other ligands in the presence of suitable reagents

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.

Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled pH and temperature conditions

Major Products Formed

Oxidation: Cerium(4+) compounds such as cerium(IV) oxide.

Reduction: Cerium(3+) compounds.

Substitution: New cerium complexes with different ligands

Scientific Research Applications

Biomedical Applications

2.1 Antioxidant Properties

Cerium(3+) sebacate has been investigated for its potential antioxidant properties, making it a candidate for biomedical applications such as drug delivery systems and wound healing materials. Its biocompatibility can be advantageous in developing materials that interact safely with biological systems.

Case Study: Wound Healing

In one study, this compound was incorporated into hydrogel formulations aimed at enhancing wound healing. The hydrogels demonstrated improved anti-inflammatory and antibacterial properties, facilitating faster recovery in animal models compared to standard treatments .

Catalytic Applications

This compound's redox properties make it suitable for catalytic applications, particularly in organic synthesis and environmental remediation.

3.1 Catalysis in Organic Reactions

Research has shown that this compound can serve as an effective catalyst for various organic reactions, including oxidation processes where it aids in the transformation of substrates under mild conditions.

Material Science Applications

4.1 Coatings and Composites

Due to its unique chemical reactivity, this compound has been explored as an additive in coatings and composite materials to enhance their mechanical properties and resistance to wear.

| Material | Application | Benefits |

|---|---|---|

| This compound | Composite materials | Improved strength and durability |

| Cerium(4+) oxide | Catalytic converters | Enhanced catalytic efficiency |

| Gadolinium(3+) stearate | Magnetic resonance imaging | Similar fatty acid ligand properties |

Environmental Applications

This compound has potential uses in environmental applications, particularly in water treatment processes where it can help remove pollutants through adsorption mechanisms.

5.1 Adsorption Studies

Studies indicate that this compound can effectively adsorb heavy metals from aqueous solutions, providing a viable method for water purification .

Mechanism of Action

The mechanism of action of cerium(3+) sebacate involves the reversible conversion between cerium(III) and cerium(IV) states. This redox activity allows it to participate in various catalytic and biological processes. The compound can interact with molecular targets such as reactive oxygen species (ROS), thereby exerting antioxidant effects. Additionally, it can influence cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Solubility and Stability

Cerium(3+) compounds exhibit wide solubility variations depending on the anion (Table 1). Cerium(3+) sebacate is expected to have moderate solubility, positioned between highly soluble salts (e.g., nitrate, chloride) and insoluble ones (e.g., phosphate, hydroxide).

Table 1: Solubility and Key Properties of Ce(III) Compounds

The low solubility of cerium(3+) carbonate and hydroxide arises from strong ionic interactions, whereas nitrate and chloride benefit from high anion hydration. Sebacate’s long hydrophobic chain likely reduces solubility compared to smaller carboxylates like acetate.

Chemical Reactivity

- Redox Behavior : Ce³⁺ is stable in acidic conditions but oxidizes to Ce⁴⁺ under strong oxidizing agents. This contrasts with Ce(IV) compounds (e.g., Ce(SO₄)₂), which are potent oxidizers .

- Ligand Exchange: Sebacate’s flexible coordination mode allows it to act as a bridging ligand, unlike monodentate nitrate or chloride. This property is critical in materials science for creating metal-organic frameworks (MOFs) or catalysts .

Comparison with Europium(III) Compounds

Europium (Eu), a lanthanide with stable +2 and +3 oxidation states, is the closest analogue to Ce due to redox versatility. However, Eu(III) compounds are consistently less soluble than Ce(III) counterparts:

- Eu(III) hydroxide : $K{sp} = 1.538 \times 10^{-5}$ (vs. Ce(III) hydroxide $K{sp} \sim 10^{-20}$) .

- Eu(III) sulfate : $K_{sp} = 2.56$ (20°C), significantly lower than Ce(III) sulfate .

Comparison with Other Metal Sebacates

Sebacate salts of transition metals (e.g., cadmium, copper) and alkali earth metals (e.g., calcium) are known, but data on their properties are sparse. Key inferences include:

- Cupric sebacate : Likely insoluble, similar to copper carboxylates.

- Dibutyl sebacate : A neutral ester used as a plasticizer, highlighting sebacate’s role in polymer modification .

This compound’s distinct advantage lies in combining Ce³⁺’s redox activity with sebacate’s structural flexibility, enabling unique applications in catalysis or functional materials.

Biological Activity

Cerium(3+) sebacate is a compound that has garnered interest in biomedical applications due to its unique biological properties. This article explores its biological activity, including antimicrobial effects, antioxidant properties, and potential therapeutic applications.

Overview of Cerium(3+) Compounds

Cerium is a rare earth element that exists in multiple oxidation states, primarily +3 (Ce^3+) and +4 (Ce^4+). The biological activity of cerium compounds is largely attributed to their ability to participate in redox reactions. This compound, as a derivative of cerium, exhibits significant biological properties that can be exploited in various medical fields.

Antimicrobial Properties

Research indicates that cerium compounds, including this compound, possess notable antimicrobial activity. A study demonstrated that cerium nitrate was effective against a broad spectrum of bacteria, with the greatest efficacy observed at slightly acidic pH levels. Specifically, cerium compounds inhibited the growth of Pseudomonas aeruginosa and Escherichia coli at concentrations as low as 0.001 M .

Table 1: Antimicrobial Efficacy of Cerium Compounds

| Bacterial Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.001 - 0.004 M |

| Escherichia coli | 0.005 M |

| Staphylococcus aureus | ~0.01 M |

Antioxidant Activity

This compound is also recognized for its antioxidant properties. Cerium oxide nanoparticles (CeO2 NPs), which can contain both Ce^3+ and Ce^4+, have been shown to scavenge reactive oxygen species (ROS) effectively. This property is particularly beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and cancer . The redox cycling between Ce^3+ and Ce^4+ allows these nanoparticles to neutralize free radicals, thereby protecting cells from oxidative damage.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Calcium Channel Modulation : Cerium ions can interfere with calcium-dependent processes by binding to calcium channels and ATPases, inhibiting calcium transport across membranes .

- Reactive Oxygen Species Generation : Upon contact with bacterial membranes, cerium oxide nanoparticles induce oxidative stress by generating ROS, leading to microbial cell death .

- Antioxidant Defense : The ability of cerium compounds to donate electrons allows them to act as antioxidants, mitigating oxidative damage in various biological systems .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medical treatments:

- Wound Healing : Cerium compounds have been historically used for wound healing due to their antimicrobial and regenerative properties. Recent findings indicate that cerium oxide nanoparticles enhance wound healing processes by reducing inflammation and promoting tissue regeneration .

- Cancer Therapy : The antioxidant properties of this compound have been explored in cancer therapy. By reducing oxidative stress within tumor microenvironments, these compounds may enhance the efficacy of conventional therapies while minimizing side effects .

- Neuroprotection : In neurodegenerative disease models, cerium oxide nanoparticles have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.